2-bromo-N-[4-(butan-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[4-(butan-2-yl)phenyl]benzamide is an organic compound with the molecular formula C17H18BrNO It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the 2-position and a 4-(butan-2-yl)phenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(butan-2-yl)phenyl]benzamide typically involves the following steps:
Bromination of Benzamide: Benzamide is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 2-bromobenzamide.
N-Arylation: The 2-bromobenzamide is then subjected to N-arylation with 4-(butan-2-yl)aniline. This reaction can be carried out using a palladium-catalyzed Buchwald-Hartwig amination, where a palladium catalyst, a ligand, and a base are used to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(butan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzamide core.
Oxidation Reactions: Oxidation can occur at the butan-2-yl group or the benzamide core, leading to the formation of different oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include N-substituted benzamides with various functional groups replacing the bromine atom.
Reduction Reactions: Products include dehalogenated benzamides or reduced benzamide derivatives.
Oxidation Reactions: Products include oxidized benzamides with modified functional groups.
Scientific Research Applications
2-bromo-N-[4-(butan-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the development of organic electronic materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(butan-2-yl)phenyl]benzamide depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the butan-2-yl group play crucial roles in binding to the target sites.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-fluorophenyl)benzamide: Similar structure but with a fluorine atom instead of the butan-2-yl group.
4-bromo-N-(2-methylphenyl)benzamide: Similar structure but with a methyl group instead of the butan-2-yl group.
N-(4-(tert-butyl)phenyl)-2-bromobenzamide: Similar structure but with a tert-butyl group instead of the butan-2-yl group.
Uniqueness
2-bromo-N-[4-(butan-2-yl)phenyl]benzamide is unique due to the presence of the butan-2-yl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-(4-butan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVWRNRBDLNDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.